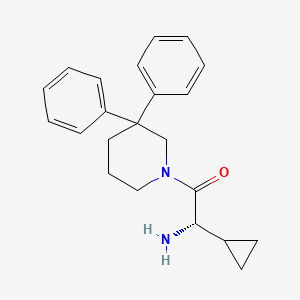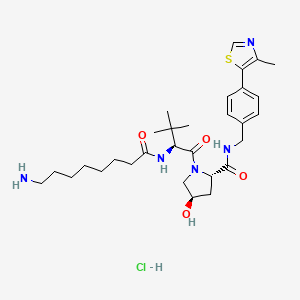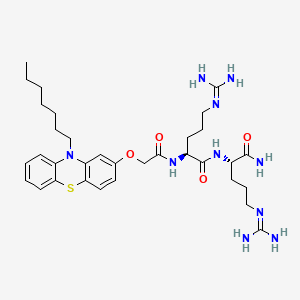![molecular formula C20H22N4O B12372459 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide est un composé organique complexe qui présente un cycle pipéridine, un groupe phényle et un fragment pyrrolo[2,3-b]pyridine. Ce composé est d'un intérêt significatif dans les domaines de la chimie médicinale et de la recherche pharmaceutique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Fixation du groupe phényle : Le groupe phényle est introduit par une réaction d'alkylation de Friedel-Crafts.
Construction du fragment pyrrolo[2,3-b]pyridine : Cela peut être réalisé par une série de réactions de cyclisation et de condensation.
Réaction de couplage finale : L'étape finale consiste à coupler l'intermédiaire pipéridine-phényle au fragment pyrrolo[2,3-b]pyridine dans des conditions réactionnelles spécifiques, telles que l'utilisation de réactifs de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le DMAP (4-diméthylaminopyridine).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle qualité pour surveiller les conditions de réaction et la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle pour la substitution électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide a une large gamme d'applications de recherche scientifique, notamment :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les troubles neurologiques.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec les cibles biologiques et ses effets sur les processus cellulaires.
Développement pharmaceutique : Il sert de composé de tête dans le développement de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.
Applications industrielles : Le composé est utilisé dans la synthèse d'autres molécules organiques complexes et comme élément constitutif de la fabrication chimique.
Mécanisme d'action
Le mécanisme d'action du 6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, entraînant des changements dans les voies de signalisation cellulaire et les réponses biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes et les voies moléculaires exacts impliqués.
Applications De Recherche Scientifique
6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-[4-(Pipéridin-1-ylméthyl)phényl]pyridine-1-carboxamide
- 6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-d]pyridine-1-carboxamide
- 6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[3,2-b]pyridine-1-carboxamide
Unicité
6-[4-(Pipéridin-1-ylméthyl)phényl]pyrrolo[2,3-b]pyridine-1-carboxamide est unique en raison de sa configuration structurale spécifique, qui confère des activités biologiques et des propriétés chimiques distinctes. Sa combinaison d'un cycle pipéridine, d'un groupe phényle et d'un fragment pyrrolo[2,3-b]pyridine en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C20H22N4O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25) |
Clé InChI |
HIBOPBGHLVWFCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)






![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)


![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)



